Cas no 16355-28-5 (6b-Hydroxycortisone)

6β-Hydroxycortisone is a hydroxylated metabolite of cortisone, formed primarily through hepatic cytochrome P450-mediated oxidation. This steroid derivative plays a role in glucocorticoid metabolism and has been studied for its implications in steroid hormone regulation and metabolic pathways. Its structural modification at the 6β position alters its biological activity compared to the parent compound, potentially influencing receptor binding affinity and metabolic clearance. 6β-Hydroxycortisone is of interest in pharmacological and clinical research, particularly in investigations of corticosteroid metabolism, drug interactions, and enzyme activity. Analytical standards of this compound are utilized in LC-MS or HPLC-based assays for metabolic profiling and biomarker studies.
6b-Hydroxycortisone structure
6b-Hydroxycortisone structure
Product Name:6b-Hydroxycortisone
CAS No:16355-28-5
MF:C21H28O6
MW:376.443427085876
CID:165853
PubChem ID:53674638
Update Time:2025-06-09

6b-Hydroxycortisone Chemical and Physical Properties

Names and Identifiers

    • Pregn-4-ene-3,11,20-trione,6,17,21-trihydroxy-, (6b)-
    • 4-PREGNEN-6-BETA, 17,21-TRIOL-3,11,20-TRIONE
    • 4-PREGNEN-6B,17A,21-TRIOL-3,11,20-TRIONE
    • 4-PREGNEN-6-β, 17,21-TRIOL-3,11,20-TRIONE
    • 6β-Hydroxycortisone
    • 4-PREGNEN-6BETA,17ALPHA,21-TRIOL-3,11,20-TRIONE
    • 6B-hydroxycortisone approx.
    • NSC15457
    • 6-BETA-HYDROXYCORTISONE
    • 4-Pregnene-6β,17α,21-triol-3,11,20-trione
    • 6β,17α,21-Trihydroxypregn-4-ene-3,11,20-trione
    • 6β,17,21-Trihydroxypregna-4-ene-3,11,20-trione
    • 4-PREGNENE-6-BETA,17-ALPHA,21-TRIOL-3,11,20-TRIONE
    • CORTICOSTERONE, 11-DEHYDRO-6.BETA.,17-DIHYDROXY-
    • Hydroxycortisone, 6beta-
    • Q27294962
    • 6beta-17alpha,21-trihydroxypregn-4-ene-3,11,20-trione
    • (1R,3aS,3bS,5R,9aR,9bS,11aS)-1,5-dihydroxy-1-(2-hydroxyacetyl)-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthrene-7,10-dione
    • 16355-28-5
    • PREGN-4-ENE-3,11,20-TRIONE, 6,17,21-TRIHYDROXY-, (6.BETA.)-
    • 6beta-Hydroxycortisone
    • (6beta)-6,17,21-Trihydroxy-pregn-4-ene-3,11,20-trione
    • 6 beta -Hydroxycortisone
    • CHEBI:139269
    • SCHEMBL7737497
    • Corticosterone, 11-dehydro-6beta,17-dihydroxy-
    • 6.BETA.,17.ALPHA.,21-TRIHYDROXY-4-PREGNENE-3,11,20-TRIONE
    • (6R,8S,9S,10R,13S,14S,17R)-6,17-Dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,10,12,13,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,11(2H,6H)-dione
    • HYDROXYCORTISONE, 6.BETA.-
    • 6beta,17alpha,21-Trihydroxy-4-pregnene-3,11,20-trione
    • J-010054
    • Z40D3IQ900
    • NSC-15457
    • 6beta,17,21-trihydroxypregn-4-ene-3,11,20-trione
    • UNII-Z40D3IQ900
    • Pregn-4-ene-3,11,20-trione, 6,17,21-trihydroxy-, (6beta)-
    • 6B-hydroxycortisone approx. 99%
    • 4-Pregnen-6-beta,17,21-triol-3,11,20-trione
    • G76992
    • 6b-Hydroxycortisone
    • Inchi: 1S/C21H28O6/c1-19-5-3-11(23)7-14(19)15(24)8-12-13-4-6-21(27,17(26)10-22)20(13,2)9-16(25)18(12)19/h7,12-13,15,18,22,24,27H,3-6,8-10H2,1-2H3/t12-,13-,15+,18+,19-,20-,21-/m0/s1
    • InChI Key: BCHHPSBWEQCAPG-WTCKOWDJSA-N
    • SMILES: O[C@]1(C(CO)=O)CC[C@H]2[C@@H]3C[C@H](C4=CC(CC[C@]4(C)[C@H]3C(C[C@@]21C)=O)=O)O

Computed Properties

  • Exact Mass: 376.18900
  • Monoisotopic Mass: 376.18858861g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 2
  • Complexity: 756
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 7
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 112Ų

Experimental Properties

  • PSA: 111.90000
  • LogP: 0.96060

6b-Hydroxycortisone Security Information

  • WGK Germany:3

6b-Hydroxycortisone Pricemore >>

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6b-Hydroxycortisone Related Literature

  • 1. Hydroxylation of pregn-16-en-20-ones. Part I. Permanganae oxidation of pregn-16-en-20-ones
    George Cooley,Bernard Ellis,Frank Hartley,Vladimir Petrow J. Chem. Soc. 1955 4373
  • 2. Hydroxylation of pregn-16-en-20-ones. Part III. Formation of 3β-acetoxy-16α : 17α-dihydroxypregna-5 : 14-dien-20-one and 16α-hydroxyderivatives of “compound S” and of cortisone
    Bernard Ellis,Frank Hartley,Vladimir Petrow,Diana Wedlake J. Chem. Soc. 1955 4383

Additional information on 6b-Hydroxycortisone

6b-Hydroxycortisone (CAS No. 16355-28-5): An Overview of Its Structure, Properties, and Applications

6b-Hydroxycortisone (CAS No. 16355-28-5) is a synthetic glucocorticoid derivative that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is structurally similar to cortisol, a naturally occurring steroid hormone, but with a unique hydroxyl group at the 6β position. This modification imparts distinct pharmacological properties that make 6b-Hydroxycortisone a valuable candidate for various therapeutic applications.

The chemical structure of 6b-Hydroxycortisone is characterized by a four-ring system typical of steroid hormones, with the addition of a hydroxyl group at the 6β position. This structural feature enhances its solubility and alters its binding affinity to glucocorticoid receptors, leading to enhanced anti-inflammatory and immunosuppressive effects compared to cortisol. The molecular formula of 6b-Hydroxycortisone is C21H30O5, and its molecular weight is approximately 382.45 g/mol.

In recent years, extensive research has been conducted to explore the potential therapeutic applications of 6b-Hydroxycortisone. One of the key areas of interest is its use in the treatment of inflammatory and autoimmune diseases. Studies have shown that 6b-Hydroxycortisone exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-1 (IL-1), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). These cytokines play a crucial role in the pathogenesis of conditions such as rheumatoid arthritis, asthma, and inflammatory bowel disease.

Beyond its anti-inflammatory effects, 6b-Hydroxycortisone has also been investigated for its potential in modulating immune responses. Research has demonstrated that it can suppress T-cell activation and proliferation, which is particularly relevant for conditions characterized by excessive immune activity, such as multiple sclerosis and systemic lupus erythematosus. Additionally, 6b-Hydroxycortisone has shown promise in reducing tissue damage and promoting wound healing, making it a potential candidate for use in dermatological applications.

The pharmacokinetic properties of 6b-Hydroxycortisone have also been extensively studied. It has been found to have a relatively short half-life, which can be advantageous in certain therapeutic contexts where rapid onset and offset of action are desired. However, this short half-life also necessitates careful dosing regimens to maintain therapeutic levels. The compound is primarily metabolized in the liver via cytochrome P450 enzymes, with metabolites being excreted through both renal and biliary pathways.

Clinical trials have provided valuable insights into the safety and efficacy of 6b-Hydroxycortisone. Phase II trials have demonstrated that it is well-tolerated at therapeutic doses, with side effects being generally mild and transient. Common side effects include nausea, headache, and dizziness. However, long-term use may be associated with more serious adverse effects such as osteoporosis, hypertension, and glucose intolerance. Therefore, careful monitoring and management are essential when using 6b-Hydroxycortisone for extended periods.

In conclusion, 6b-Hydroxycortisone (CAS No. 16355-28-5) represents a promising compound with significant potential in the treatment of inflammatory and autoimmune diseases. Its unique structural features confer enhanced pharmacological properties that make it an attractive candidate for further clinical development. Ongoing research continues to explore new applications and optimize its therapeutic profile, positioning it as a valuable tool in modern medicine.

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